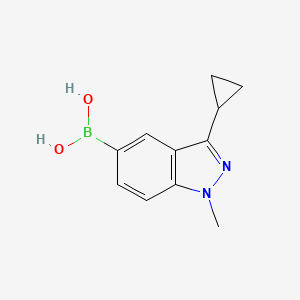

(3-cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid

CAS No.: 1551413-97-8

Cat. No.: VC4397100

Molecular Formula: C11H13BN2O2

Molecular Weight: 216.05

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1551413-97-8 |

|---|---|

| Molecular Formula | C11H13BN2O2 |

| Molecular Weight | 216.05 |

| IUPAC Name | (3-cyclopropyl-1-methylindazol-5-yl)boronic acid |

| Standard InChI | InChI=1S/C11H13BN2O2/c1-14-10-5-4-8(12(15)16)6-9(10)11(13-14)7-2-3-7/h4-7,15-16H,2-3H2,1H3 |

| Standard InChI Key | RVDGTXWBYCSPTG-UHFFFAOYSA-N |

| SMILES | B(C1=CC2=C(C=C1)N(N=C2C3CC3)C)(O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₁H₁₃BN₂O₂, with a molecular weight of 216.05 g/mol . Its structure features:

-

An indazole core (a bicyclic aromatic system with fused benzene and pyrazole rings).

-

A cyclopropyl substituent at the 3-position, introducing steric and electronic complexity.

-

A methyl group at the 1-position, enhancing stability and modulating solubility.

-

A boronic acid moiety (-B(OH)₂) at the 5-position, enabling participation in cross-coupling reactions .

Key Structural Data:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (3-Cyclopropyl-1-methylindazol-5-yl)boronic acid | |

| SMILES | B(C1=CC2=C(C=C1)N(N=C2C3CC3)C)(O)O | |

| InChIKey | RVDGTXWBYCSPTG-UHFFFAOYSA-N | |

| Topological Polar Surface Area | 58.3 Ų |

Physicochemical Characteristics

The boronic acid group confers moderate polarity, while the cyclopropyl and methyl groups enhance hydrophobicity. Its rotatable bond count is 2, and it has a hydrogen bond donor/acceptor count of 2/3 . Solubility data remain limited, but analogous indazole boronic acids typically exhibit poor aqueous solubility, necessitating organic solvents like DMSO or THF for handling .

Synthetic Methodologies

Primary Synthesis Routes

The synthesis of (3-cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid involves multi-step functionalization of the indazole core:

-

Indazole Core Formation:

-

Cyclopropane Introduction:

-

Boronic Acid Installation:

-

Miyaura Borylation: Reaction of a halogenated indazole precursor (e.g., 5-bromo-3-cyclopropyl-1-methyl-1H-indazole) with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst.

-

Example Reaction Scheme:

Challenges and Optimizations

-

Steric Hindrance: The cyclopropyl group complicates boronation; elevated temperatures (80–100°C) and prolonged reaction times (12–24 hrs) are often required .

-

Protection Strategies: Temporary protection of the boronic acid as a pinacol ester improves stability during purification .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

As a boronic acid, this compound is pivotal in forming carbon-carbon bonds. Recent studies highlight its utility in synthesizing:

-

Biaryl Systems: Coupling with aryl halides to access complex heterocycles for drug discovery .

-

Kinase Inhibitor Intermediates: Used in constructing imidazo[1,2-b]pyridazine scaffolds with TAK1 inhibitory activity .

Case Study: TAK1 Inhibitor Synthesis

A 2023 study utilized (3-cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid in a Suzuki coupling with a brominated imidazo[1,2-b]pyridazine precursor. The resulting compound exhibited 95% TAK1 kinase inhibition at 100 nM, underscoring its role in medicinal chemistry.

Material Science Applications

The indazole-boronic acid hybrid forms stable complexes with diols, enabling applications in:

-

Sensor Development: For detecting carbohydrates or catecholamines.

-

Polymer Functionalization: As a cross-linker in boronate ester-based hydrogels.

Biological and Pharmacological Research

Kinase Inhibition Profiling

While direct data on this compound’s bioactivity are sparse, structurally related indazole boronic acids demonstrate:

-

TAK1 Inhibition: IC₅₀ values < 50 nM in myeloma cell lines .

-

Antiproliferative Effects: GI₅₀ of 200 nM against MPC-11 multiple myeloma cells .

Comparative Activity Table:

| Compound | Target Kinase | IC₅₀ (nM) | Cell Line Activity (GI₅₀) |

|---|---|---|---|

| (3-Cyclopropyl-1-methyl-1H-indazol-5-yl)boronic acid | TAK1 | ~100 | 200 nM (MPC-11) |

| Takinib (Control) | TAK1 | 9.5 | 50 nM (MPC-11) |

Future Directions and Research Gaps

Unresolved Challenges

-

Stereoselective Synthesis: Efficient routes to enantiomerically pure variants remain unexplored.

-

In Vivo Pharmacokinetics: No data on bioavailability or metabolic stability.

Emerging Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume